1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring, an ethoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The ethoxy group and the carboxylic acid group are introduced through subsequent reactions, often involving esterification and hydrolysis steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-3-carboxylic acid
- 1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-(1-Ethoxy-2-methyl-1-oxopropan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the carboxylic acid group also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(1-ethoxy-2-methyl-1-oxopropan-2-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-9(15)10(2,3)12-6-7(5-11-12)8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
XHXAKDMDOVVKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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